3-[(2-Ethoxyphenoxy)methyl]morpholine

Positional isomerism Structure-activity relationship Morpholine pharmacophore

Researchers often face misidentification when procuring viloxazine positional isomers. CAS 63027-89-4 is the 3-substituted isomer, distinct from viloxazine (2-substituted; CAS 46817-91-8)[reference:0]. - Essential for HPLC/GC impurity methods as an authentic retention time marker to resolve 2- and 3-substituted morpholine derivatives[reference:1]. - Enables SAR-matched molecular pair studies; no NET binding data exists for the 3-isomer, creating a critical research opportunity[reference:2]. - Free secondary amine handle allows rapid N-alkylation/acylation for diverse library synthesis[reference:3]. Available in 100 mg to 5 g pack sizes, with custom synthesis options to meet your project timeline.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 63027-89-4
Cat. No. B14501643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Ethoxyphenoxy)methyl]morpholine
CAS63027-89-4
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCC2COCCN2
InChIInChI=1S/C13H19NO3/c1-2-16-12-5-3-4-6-13(12)17-10-11-9-15-8-7-14-11/h3-6,11,14H,2,7-10H2,1H3
InChIKeyFFQISINOROBCAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Ethoxyphenoxy)methyl]morpholine: Positional Isomer Identity


3-[(2-Ethoxyphenoxy)methyl]morpholine (CAS 63027-89-4, molecular formula C₁₃H₁₉NO₃, molecular weight 237.29 g/mol) is a synthetic morpholine derivative that functions as a selective norepinephrine reuptake inhibitor (NRI) [1]. This compound is the 3-substituted positional isomer of the clinically established antidepressant Viloxazine (CAS 46817-91-8, 2-substituted morpholine) [2]. The shift of the aryloxymethyl substituent from the 2-position to the 3-position of the morpholine ring generates a distinct chemical entity with potentially different pharmacodynamic and pharmacokinetic properties, making it a critical reference standard for structure-activity relationship (SAR) studies and analytical method development in CNS drug discovery programs [3].

I Positional isomer of viloxazine (3-substituted morpholine)
II Impurity reference standard for HPLC method development
III Matched molecular pair comparator for SAR studies

3-[(2-Ethoxyphenoxy)methyl]morpholine: Substitution Failure


Substitution of one morpholine-based NRI for another is pharmacologically invalid without direct comparative data because the position of the aryloxymethyl substituent on the morpholine ring fundamentally alters pharmacophore geometry [1]. The clinically approved Viloxazine (2-substituted) exhibits a well-characterized binding profile at the human norepinephrine transporter (NET) with a Ki of 0.63 μM [2], a value that is directly dependent on the spatial orientation of the ethoxyphenoxy group within the NET binding pocket. The 3-substituted positional isomer (CAS 63027-89-4) presents this critical pharmacophoric group at a different vector angle, which is predicted to alter binding affinity and selectivity versus off-target monoamine transporters [3]. This difference is not merely theoretical: within the morpholine class, the shift from 2-substitution to 3-substitution has been shown to redirect pharmacology from monoamine reuptake inhibition toward distinct therapeutic profiles, including appetite suppression without conventional neurotransmitter releasing properties [4]. Therefore, any procurement specification for SAR panels, analytical reference standards, or lead optimization programs must treat this positional isomer as a non-interchangeable, distinct chemical entity.

Ring substitution position

Morpholine 2- vs 3-attachment alters pharmacophore orientation; reported SAR sensitivity for NET binding may not transfer.

Biological data absence

No published receptor binding or functional data for the 3-isomer, unlike the characterized 2-isomer viloxazine. Assumption of comparable activity is unsupported.

Chromatographic separation challenge

Identical predicted boiling points prevent distillation-based separation; method selectivity must be empirically validated.

3-[(2-Ethoxyphenoxy)methyl]morpholine: Comparator Evidence


Positional Isomer Structural Differentiation

3-[(2-Ethoxyphenoxy)methyl]morpholine (CAS 63027-89-4) is unambiguously distinguished from the clinically used Viloxazine (CAS 46817-91-8) by the position of the aryloxymethyl substituent on the morpholine ring. Viloxazine is the 2-substituted isomer (Morpholine, 2-[(2-ethoxyphenoxy)methyl]-, IUPAC Standard InChIKey: YWPHCCPCQOJSGZ-UHFFFAOYSA-N, molecular weight 237.2949 g/mol) [1]. The target compound bears the identical substituent at the morpholine 3-position, creating a constitutional isomer with a different covalent connectivity. This structural difference is not trivial: SAR studies on morpholine-based NRIs have established that the stereochemistry and ring substitution pattern are the primary determinants of both serotonin and noradrenaline reuptake inhibition profiles [2]. No published head-to-head binding data exist for the 3-isomer versus the 2-isomer at the human NET.

Structural differentiation
Class-level inference
3-position ≠ 2-position
Positional isomer identity for SAR and impurity control
No quantitative biological activity data available for 3-isomer
Positional isomerism Structure-activity relationship Morpholine pharmacophore Norepinephrine reuptake inhibitor

Predicted Physicochemical Comparison

For the 2-substituted morpholine NRI Viloxazine, the (S)-(−)-enantiomer exhibits a fivefold greater pharmacological potency than the (R)-(+)-enantiomer in norepinephrine reuptake inhibition [1]. This stereoselectivity is a consequence of the chiral environment at the substituted morpholine carbon and its interaction with the NET binding pocket. When the aryloxymethyl group is relocated to the 3-position of the morpholine ring (as in CAS 63027-89-4), a new stereogenic center is created at carbon-3 rather than carbon-2. Because the stereochemical environment and pharmacophore geometry differ between the 2- and 3-substituted scaffolds, the enantiomeric activity ratio observed for Viloxazine cannot be extrapolated to the 3-isomer without de novo experimental determination [2]. No published data on the enantioselective pharmacology of 3-[(2-ethoxyphenoxy)methyl]morpholine were identified.

Predicted boiling point
Data to verify
350.5°C
Identical predicted values for both positional isomers
No experimental verification; separation relies on chromatographic selectivity
Enantioselective pharmacology Norepinephrine transporter Stereochemistry-activity relationship Morpholine NRI

Viloxazine Impurity Reference Standard

Within the morpholine chemotype, the shift from 2-substitution to 3-substitution can fundamentally redirect biological activity away from monoamine reuptake inhibition toward alternative pharmacological profiles. The compound (S)-3-[(benzyloxy)methyl]morpholine hydrochloride, a 3-substituted morpholine, demonstrated appetite suppression in dogs with an oral ED₅₀ of 12 mg/kg, while showing no inhibitory effect on the release or uptake of noradrenaline, dopamine, or serotonin at 10⁻⁵ M [1]. This contrasts sharply with 2-substituted morpholines such as Viloxazine (NET Ki = 0.63 μM) and Reboxetine (2-substituted, selective NET inhibitor), where monoamine transporter binding is the primary pharmacological mechanism [2]. No corresponding in vivo or in vitro pharmacological data exist for 3-[(2-ethoxyphenoxy)methyl]morpholine specifically.

Impurity standard availability
Context-dependent
Listed by SynZeal, Axios
May support HPLC system suitability testing
Proprietary impurity limits; method-specific validation required
3-substituted morpholine Appetite suppressant Phenmetrazine analog Monoamine reuptake independence

Biological Activity Data Gap

3-[(2-Ethoxyphenoxy)methyl]morpholine serves as a critical analytical reference standard for distinguishing the 3-substituted positional isomer from the 2-substituted Viloxazine in impurity profiling and degradation studies. Morpholine analytical standards are routinely identified by gas chromatography-mass spectrometry (GC-MS), where chromatographic retention time and mass spectral fragmentation patterns provide orthogonal compound identification . No published GC-MS retention index or HPLC retention time data were identified for CAS 63027-89-4. However, the predicted physicochemical properties—boiling point of 350.5±22.0°C and density of 1.061±0.06 g/cm³ (both predicted) —provide a theoretical basis for chromatographic method development. The known purity specification for commercially available Viloxazine (CAS 46817-91-8) is 99% , establishing a quality benchmark against which the 3-substituted isomer reference standard should be assessed upon procurement.

Biological data gap
Class-level inference
No published IC50/Ki
For structural and analytical applications only
2-isomer viloxazine extensively pharmacologically characterized
Analytical reference standard HPLC purity GC-MS Chromatographic retention time Positional isomer separation

3-[(2-Ethoxyphenoxy)methyl]morpholine: Application Scenarios


Viloxazine Impurity Profiling Standard

Utilize 3-[(2-Ethoxyphenoxy)methyl]morpholine as a positional isomer comparator probe in SAR campaigns aimed at mapping the NET pharmacophore. Since Viloxazine (2-substituted) has a NET Ki of 0.63 μM [1], testing the 3-substituted isomer under identical radioligand displacement assay conditions will reveal the contribution of the morpholine substitution position to binding affinity. This is directly supported by published SAR data establishing that serotonin and noradrenaline reuptake inhibition in this class is a function of stereochemistry and aryl/aryloxy ring substitution pattern [2].

SAR Probe for Morpholine Substitution

Employ 3-[(2-Ethoxyphenoxy)methyl]morpholine as an impurity reference marker in stability-indicating HPLC methods for Viloxazine drug substance and formulated products. The predicted boiling point (350.5±22.0°C) and density (1.061±0.06 g/cm³) provide initial guidance for chromatographic method development. Because the class has a purity benchmark of 99% for the 2-substituted isomer , the 3-substituted reference standard should be characterized to an equivalent or higher level to enable accurate quantification of this positional isomer impurity in release testing.

3-Substituted Morpholine Library Synthesis

Deploy 3-[(2-Ethoxyphenoxy)methyl]morpholine as a putative metabolite reference standard in hepatic microsome or hepatocyte incubation studies. Viloxazine undergoes extensive metabolism via N-methylation of the morpholine ring and ring opening followed by glucuronidation [3]. The 3-substituted isomer serves as a critical reference for distinguishing metabolic soft spots arising from differential morpholine ring substitution patterns, enabling definitive structural assignment of Phase I and Phase II metabolites by LC-MS/MS.

Isomer-Specific Quantification Method Development

Investigate 3-[(2-Ethoxyphenoxy)methyl]morpholine in food intake reduction models based on class-level evidence: the 3-substituted morpholine (S)-3-[(benzyloxy)methyl]morpholine HCl produced appetite suppression in dogs with an oral ED₅₀ of 12 mg/kg without any detectable effect on noradrenaline, dopamine, or serotonin reuptake at 10⁻⁵ M [4]. This scenario is explicitly hypothesis-generating and requires de novo pharmacological characterization, as no in vivo data exist for the ethoxy-substituted target compound specifically.

Application
Selection Property
Validation Focus
Viloxazine impurity profiling
Positional isomer reference standard
HPLC/GC method resolution verification
Morpholine SAR probe
Matched molecular pair comparator
Side-by-side isomer profiling
3-Substituted morpholine library synthesis
Free secondary amine handle
N-alkylation/acylation feasibility
Isomer-specific quantification method
Authentic positional isomer sample
RRT, Rs, LOQ method validation
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